N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[2,3-c]pyridine ring fused with a tetrahydronaphthalene moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with lipophilic amino acids
Mode of Action
It has been suggested that similar compounds cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This implies that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
The observed accumulation of cells in the g2/m phase suggests that the compound may affect pathways related to cell cycle regulation .
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have potential antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
Introduction of Functional Groups: The acetyl, cyano, and carboxamide groups are introduced through various chemical reactions such as acetylation, cyanoacetylation, and amidation. These reactions typically require specific catalysts and solvents to proceed efficiently.
Coupling with Tetrahydronaphthalene: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with a tetrahydronaphthalene moiety. This step may involve the use of coupling agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done through the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization using computational methods.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyridine derivatives and tetrahydronaphthalene derivatives with different functional groups. Examples include:
- N-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-(6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Uniqueness
The uniqueness of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide lies in its specific combination of functional groups and its structural features. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h6-7,10H,2-5,8-9,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIXYCAZSCYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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